molecular formula C20H19BrN2O2S B11590695 (5Z)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11590695
M. Wt: 431.3 g/mol
InChI Key: YBWKZGOAWXTRBC-ATVHPVEESA-N
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Description

(5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 3-propyl-2-thioxoimidazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced imidazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C20H19BrN2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

(5Z)-5-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19BrN2O2S/c1-2-11-23-19(24)17(22-20(23)26)12-15-5-3-4-6-18(15)25-13-14-7-9-16(21)10-8-14/h3-10,12H,2,11,13H2,1H3,(H,22,26)/b17-12-

InChI Key

YBWKZGOAWXTRBC-ATVHPVEESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br)NC1=S

Origin of Product

United States

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